molecular formula C8H6N2O2 B096356 6-Hydroxyquinazolin-4(3H)-one CAS No. 16064-10-1

6-Hydroxyquinazolin-4(3H)-one

Cat. No.: B096356
CAS No.: 16064-10-1
M. Wt: 162.15 g/mol
InChI Key: QJRNXXLTDWMENM-UHFFFAOYSA-N
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Description

6-Hydroxyquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family It is characterized by a quinazoline core structure with a hydroxyl group at the 6th position and a keto group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinazolin-4(3H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the reaction of isatoic anhydride with amines in the presence of a base such as potassium carbonate, followed by cyclization to form the quinazolinone core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.

    Reduction: The keto group can be reduced to form hydroxyquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the 6th position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinazolinone derivatives.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Substituted quinazolinone derivatives.

Scientific Research Applications

6-Hydroxyquinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • Quinazoline
  • Quinoxaline
  • Phthalazine

Properties

IUPAC Name

6-hydroxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRNXXLTDWMENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388732
Record name 6-Hydroxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-10-1
Record name 6-Hydroxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-6-hydroxy-4-oxoquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Hydroxy-4-quinazolone interact with biological systems, and what are the downstream effects?

A1: Research suggests that 6-Hydroxy-4-quinazolone and its derivatives, specifically 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6), can inhibit nicotinamide adenine dinucleotide (NAD) dependent oxidations. [] This inhibition was observed in rat brain homogenate during the oxidation of tricarboxylic acid cycle substrates like L-glutamate and β-hydroxybutyrate. Interestingly, QZOH-6 did not affect the oxidation of NADH2 or succinate, indicating a degree of specificity in its action. [] This finding highlights its potential as a tool for studying NAD-dependent metabolic pathways.

Q2: What is the structural characterization of 6-Hydroxy-4-quinazolone?

A2: While the provided research excerpts do not explicitly detail the molecular formula, weight, or spectroscopic data of 6-Hydroxy-4-quinazolone, they provide valuable clues. The name itself suggests a quinazoline core structure with a hydroxyl group at the 6th position and a keto group at the 4th position. Further research in chemical databases or literature focusing on the synthesis and characterization of this compound would be needed to obtain detailed structural information.

Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of 6-Hydroxy-4-quinazolone derivatives?

A3: While the provided research doesn't delve deeply into SAR, the study mentioning 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6) hints at the potential impact of substitutions on the quinazoline ring. [] Investigating how different substituents at various positions on the ring influence the inhibitory activity, potency, and selectivity towards specific NAD-dependent enzymes could be a promising area for future research. This information would be crucial for designing more potent and selective inhibitors for targeted therapeutic applications.

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